2-Bromo-4-trifluoromethoxythioanisole

Lipophilicity Drug-like properties LogP

2-Bromo-4-trifluoromethoxythioanisole (CAS 951884-71-2) is a halogenated aromatic building block with the molecular formula C8H6BrF3OS and a molecular weight of 287.10 g/mol. The compound features a bromine atom at the 2-position of a benzene ring bearing both a trifluoromethoxy (–OCF3) group at the 4-position and a methylthio (–SCH3) substituent at the 1-position.

Molecular Formula C8H6BrF3OS
Molecular Weight 287.1 g/mol
CAS No. 951884-71-2
Cat. No. B1294269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-trifluoromethoxythioanisole
CAS951884-71-2
Molecular FormulaC8H6BrF3OS
Molecular Weight287.1 g/mol
Structural Identifiers
SMILESCSC1=C(C=C(C=C1)OC(F)(F)F)Br
InChIInChI=1S/C8H6BrF3OS/c1-14-7-3-2-5(4-6(7)9)13-8(10,11)12/h2-4H,1H3
InChIKeyQCIMZFYEUFLMBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-trifluoromethoxythioanisole (CAS 951884-71-2): Core Structural and Procurement Characteristics


2-Bromo-4-trifluoromethoxythioanisole (CAS 951884-71-2) is a halogenated aromatic building block with the molecular formula C8H6BrF3OS and a molecular weight of 287.10 g/mol . The compound features a bromine atom at the 2-position of a benzene ring bearing both a trifluoromethoxy (–OCF3) group at the 4-position and a methylthio (–SCH3) substituent at the 1-position . This substitution pattern provides dual synthetic utility: the aryl bromide serves as a reactive handle for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) while the –OCF3 group imparts strong electron-withdrawing character (Hammett σp ≈ +0.39) and enhanced lipophilicity (Hansch π = +1.04) [1]. Commercially available at ≥97% purity as a liquid at room temperature, this compound is classified as a research-use-only intermediate with standard handling precautions (harmful by inhalation and skin contact; avoid heat, flames, and sparks) .

Why In-Class 4-Trifluoromethoxythioanisole Analogs Cannot Substitute for 2-Bromo-4-trifluoromethoxythioanisole in Regioselective Synthesis


Within the C8H6BrF3OS isomer family, subtle positional changes in bromine substitution produce chemically distinct entities that cannot be interchanged as drop-in replacements. The target compound carries bromine at the 2-position, ortho to the –SCH3 group, while comparator 4-Bromo-2-(trifluoromethoxy)thioanisole (CAS 647856-10-8) positions bromine at the 4-position, para to –SCH3, and comparator (3-Bromo-5-(trifluoromethoxy)phenyl)(methyl)sulfane (CAS 2167312-00-5) places bromine at the 3-position with –OCF3 at the 5-position. These regioisomers direct electrophilic aromatic substitution and cross-coupling reactivity to entirely different sites on the ring, yielding divergent downstream products . Furthermore, the most closely related non-brominated analog—4-trifluoromethoxythioanisole (CAS 2546-45-4)—lacks the aryl bromide handle essential for C–C bond formation via palladium-catalyzed coupling, rendering it fundamentally unsuitable for Suzuki-Miyaura or Buchwald-Hartwig transformations . The computed LogP of the target compound (4.07) substantially exceeds that of the non-brominated parent (3.31), indicating significantly greater lipophilicity that alters partitioning in biphasic reactions and biological assay systems . These differences in reactive functionality, regiochemistry, and physicochemical properties make generic substitution chemically unsound.

Quantitative Differentiation Evidence for 2-Bromo-4-trifluoromethoxythioanisole Versus Structural Analogs


LogP Superiority: 0.76-Log Unit Increase in Lipophilicity Versus Non-Brominated Parent

The target compound exhibits a computed LogP of 4.07, compared with 3.31 for the non-brominated parent 4-trifluoromethoxythioanisole (CAS 2546-45-4) . The ΔLogP of +0.76 represents a substantial increase in calculated lipophilicity attributable to the bromine substituent. In medicinal chemistry, each +1.0 LogP unit can correlate with a measurable shift in membrane permeability and non-specific protein binding [1].

Lipophilicity Drug-like properties LogP

Purity Floor Advantage: ≥97% Assay Specification vs. ≥95% for Competing Regioisomers

The target compound is consistently supplied at ≥97% purity by major vendors including Combi-Blocks (OT-0575) and Aladdin (B188614) . The closest regioisomeric alternatives, 4-Bromo-2-(trifluoromethoxy)thioanisole (CAS 647856-10-8) and (3-Bromo-5-(trifluoromethoxy)phenyl)(methyl)sulfane (CAS 2167312-00-5), each carry a minimum purity specification of 95% . This 2-percentage-point purity differential reduces the maximum unidentified impurity burden from ≤5% to ≤3%, which is significant when performing stoichiometry-sensitive coupling reactions.

Purity Procurement specification Batch consistency

Physical State Advantage: Liquid Form Facilitating Automated Dispensing vs. Potential Solid Handling of Analogs

Combi-Blocks explicitly notes the physical state of the target compound as 'Liquid' under standard storage conditions (room temperature) . Physical state data for structurally matched C8H6BrF3OS regioisomers are not uniformly reported by vendors, but several analogs are listed without explicit physical state specification, suggesting potential solid or variable morphology . Liquids are inherently easier to handle via automated liquid-handling platforms and permit precise volumetric dispensing, a significant practical advantage in high-throughput parallel synthesis and medicinal chemistry workflows.

Physical state Automated synthesis Handling

Regiochemical Orthogonality: Unique ortho-Bromo/para-OCF3 Pattern Differentiated from Competing Regioisomers

The target compound presents bromine at the 2-position (ortho to –SCH3) and –OCF3 at the 4-position (para to –SCH3). In contrast, 4-Bromo-2-(trifluoromethoxy)thioanisole places bromine at the 4-position and –OCF3 at the 2-position, while (3-Bromo-5-(trifluoromethoxy)phenyl)(methyl)sulfane has a meta relationship between bromine and both –OCF3 and –SCH3 . These regioisomers are not interchangeable because Suzuki-Miyaura or Buchwald-Hartwig coupling at the bromine site installs the new substituent at a different ring position, generating constitutionally isomeric products. The IUPAC nomenclature reflects these distinct identities: target compound is 2-bromo-1-methylsulfanyl-4-(trifluoromethoxy)benzene; comparator is 4-bromo-1-methylsulfanyl-2-(trifluoromethoxy)benzene.

Regiochemistry Cross-coupling Synthetic strategy

Primary Research and Industrial Application Scenarios for 2-Bromo-4-trifluoromethoxythioanisole


Medicinal Chemistry: Synthesis of ortho-Substituted Biaryl and Heterobiaryl Libraries via Suzuki-Miyaura Coupling

The 2-bromo substituent enables direct Suzuki-Miyaura cross-coupling with aryl- or heteroarylboronic acids to generate biaryl scaffolds where the newly formed C–C bond is ortho to the –SCH3 group. This regiochemistry is inaccessible using 4-bromo-2-(trifluoromethoxy)thioanisole, which would install the biaryl linkage at the para position . The enhanced lipophilicity (LogP 4.07) of this brominated building block relative to the non-brominated parent promotes favorable partitioning into organic solvents during biphasic coupling reactions (e.g., toluene/water or THF/water systems with Pd(PPh3)4 or Pd(dppf)Cl2 catalysis) .

Agrochemical Discovery: Late-Stage Diversification of Herbicide and Fungicide Lead Structures

Fluorinated aromatic building blocks carrying –OCF3 are privileged motifs in agrochemical design due to the group's metabolic resistance and enhanced lipophilicity (Hansch π = +1.04) . The bromine handle at the 2-position permits late-stage diversification via Buchwald-Hartwig amination to install amine pharmacophores directly onto the agrochemical scaffold. The ≥97% purity specification ensures that competing dehalogenation side products are minimized (<3% impurity burden), improving isolated yields of the desired N-arylated products .

Materials Chemistry: Synthesis of Fluorinated Thioether-Functionalized Monomers for Specialty Polymers

The –SCH3 group, combined with the electron-withdrawing –OCF3 substituent, modulates the electronic properties of the aromatic ring, making this compound a candidate monomer precursor for conductive or electroactive polymers. The bromine at the 2-position provides a polymerization handle via Yamamoto or reductive coupling, while the liquid physical state simplifies monomer metering in continuous-flow polymerization reactors at gram-to-kilogram scale .

Chemical Biology: Synthesis of Photoaffinity and Activity-Based Protein Profiling Probes

The aryl bromide moiety at the 2-position can be further derivatized to install photoreactive groups (e.g., diazirine via lithium-halogen exchange followed by diazirine carboxylic acid coupling) for photoaffinity labeling experiments. The –OCF3 group provides a distinctive 19F NMR handle for monitoring probe–target interactions with minimal background interference in complex biological matrices .

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